3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine
Overview
Description
“3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine” is a chemical compound with the molecular formula C12H7BrF3N . It is a solid substance .
Synthesis Analysis
This compound can be prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring attached to a phenyl ring via a carbon atom. The phenyl ring carries a trifluoromethyl group, and the pyridine ring carries a bromo group .Chemical Reactions Analysis
The compound is used as an intermediate in the synthesis of several crop-protection products . The trifluoromethyl group and the pyridine moiety are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
The compound is a white to light yellow crystal powder . It has a molecular weight of 302.0898896 . The empirical formula is C7H4BrF3O .Scientific Research Applications
Synthesis and Bio-Evaluation of Novel Compounds
A study by Jha and Atchuta Ramarao (2017) discussed the synthesis of novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids. These compounds were evaluated for their in vitro activity against bacterial pathogens such as Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus, as well as fungal strains like Aspergillus niger, Fusarium solani, and Penicillium notatum. Some derivatives showed potential comparable to standard drugs against these pathogens (Jha & Atchuta Ramarao, 2017).
Spectroscopic and Optical Studies
Vural and Kara (2017) performed spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, providing insight into its structural properties. They used techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The study also included density functional theory (DFT) studies, revealing the compound's non-linear optical properties and its interactions with DNA and antimicrobial activities (Vural & Kara, 2017).
Synthesis of Functionalized Pyridines
Linder et al. (2011) described the synthesis of differentially functionalized pyridine derivatives, including 3-bromo-substituted pyridines. The study showcased a new and versatile approach to highly substituted pyridine derivatives, expanding the possibilities for chemical synthesis and applications in various fields (Linder et al., 2011).
Metalation and Functionalization Studies
Cottet et al. (2004) explored the metalation and functionalization of various bromo- and iodo(trifluoromethyl)pyridines. This research contributed to the understanding of regioexhaustive functionalization, providing insights into the chemical behavior and potential applications of these compounds (Cottet et al., 2004).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives, including “3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine”, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
3-bromo-5-[4-(trifluoromethyl)phenyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3N/c13-11-5-9(6-17-7-11)8-1-3-10(4-2-8)12(14,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTHQKSQZWMKTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735028 | |
Record name | 3-Bromo-5-[4-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine | |
CAS RN |
675590-01-9 | |
Record name | 3-Bromo-5-[4-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.